molecular formula C12H12N2O3 B7789207 1-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione

1-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B7789207
M. Wt: 232.23 g/mol
InChI Key: RYKNLEOFKVJZJM-UHFFFAOYSA-N
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Description

1-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione, with the chemical formula C₁₂H₁₂N₂O₃ and CAS number 80140-15-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight: 232.24 g/mol
  • Storage Conditions: Sealed in a dry environment at 2-8°C .

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its antiviral and anticancer properties. The compound's structure suggests potential interactions with biological targets due to the presence of the pyrimidine ring and benzyloxy group.

Table 1: Antiviral Potency of Related Compounds

Compound NameTarget VirusIC50 (μM)Reference
Compound AHCV0.35
Compound BHIV0.26
Compound CTMV0.20

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies on related pyrimidine derivatives indicate that they can inhibit tumor cell proliferation through various mechanisms.

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of several pyrimidine derivatives on cancer cell lines. The results indicated that specific substitutions on the pyrimidine ring significantly influenced their potency:

  • Cell Lines Tested: Lung, breast, colon, and prostate cancer cells.

Table 2: Cytotoxicity of Pyrimidine Derivatives

Compound NameCancer Cell LineIC50 (μM)Mechanism of Action
Compound DPC-3 (Prostate)1.48Apoptosis induction
Compound EMCF-7 (Breast)0.33Cell cycle arrest
Compound FA549 (Lung)>10Not effective

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Induction of Apoptosis: Some derivatives trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Modulation: Certain substitutions on the pyrimidine ring can lead to alterations in cell cycle progression.

Properties

IUPAC Name

1-(phenylmethoxymethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11-6-7-14(12(16)13-11)9-17-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKNLEOFKVJZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCN2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

After N,O-bis(trimethylsilyl)acetoamide (18.5 ml, 74.8 mmol) was added dropwise to a suspension of pyrimidine-2,4-dione (3.36 g, 30.0 mmol) in dichloromethane (90 ml) at room temperature, the mixture was stirred for 2 hours. Tetra-n-butyl ammonium iodide (1.12 g, 3.0 mmol) was added to the reaction mixture, and benzyloxymethyl chloride (4.4 ml, 31.7 mmol) was further added to it. This mixture was stirred at room temperature for 3 hours. The reaction mixture was neutralized with water and a saturated aqueous solution of sodium hydrogencarbonate, and it was extracted with ethyl acetate. The organic layer was washed with a 10% aqueous solution of sodium thiosulfate and with water successively, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The solid residue was washed with diisopropyl ether and collected by filtration to give the title compound (6.00 g, yield 86%) as a white powder.
[Compound]
Name
N,O-bis(trimethylsilyl)acetoamide
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
1.12 g
Type
catalyst
Reaction Step Three
Yield
86%

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